2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

描述

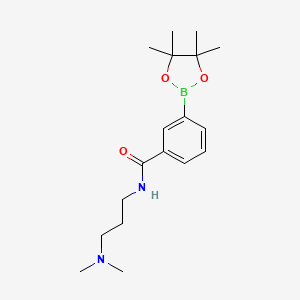

2,2,2-Trifluoroethyl nonafluorobutanesulfonate is a compound that is not directly mentioned in the provided papers. However, the related nonafluorobutanesulfonyl azide and nonafluorobutanesulfonates (nonaflates) are discussed extensively. These compounds are known for their high reactivity and utility in various organic synthesis reactions, particularly in the formation of sulfonyl azides, amidines, and in transition metal-catalyzed reactions .

Synthesis Analysis

The synthesis of related compounds, such as nonafluorobutanesulfonyl azide, involves the use of copper-catalyzed reactions. For example, nonafluorobutanesulfonyl azide has been used for the copper-catalyzed synthesis of 1,3-diynes from terminal alkynes, which is a highly efficient process that can be completed in less than 10 minutes even at low temperatures . Another synthesis route involves the formation of N,N'-disulfonylamidines from sulfonamides and alkynes in a two-step, one-pot reaction using nonafluorobutanesulfonyl azide .

Molecular Structure Analysis

While the molecular structure of 2,2,2-trifluoroethyl nonafluorobutanesulfonate is not directly analyzed in the provided papers, the structure of nonafluorobutanesulfonates is known to be highly fluorinated, which imparts a strong electron-withdrawing effect. This characteristic is crucial for their reactivity and stability as intermediates in various chemical reactions .

Chemical Reactions Analysis

Nonafluorobutanesulfonates are used in a variety of chemical reactions. They have been shown to be effective intermediates in transition metal-catalyzed reactions such as Heck, Suzuki, Sonogashira, Stille, and Negishi couplings, as well as amination reactions . The solvolysis of cyclic vinyl nonaflates leads exclusively to ketones and occurs faster than with trifluoromethanesulfonates, indicating that the nonafluorobutanesulfonate anion is an excellent leaving group .

Physical and Chemical Properties Analysis

The physical and chemical properties of nonafluorobutanesulfonates are influenced by their high fluorine content. The presence of multiple fluorine atoms makes these compounds strong electron-withdrawing groups, which is beneficial for their stability and reactivity. The solvolysis reactions of these compounds are faster than those of less fluorinated analogs, which is indicative of their superior properties as leaving groups in chemical reactions .

科学研究应用

Trifluoromethoxylation Reagent

Trifluoromethyl Nonafluorobutanesulfonate (TFNf) is recognized for its unique properties in drug and agrochemical discovery, serving as an effective trifluoromethoxylating reagent. It is easily and safely prepared, bench-stable, reactive, and scalable. TFNf facilitates the synthesis of trifluoromethoxylated alkenes through high regio- and stereoselective hydro(halo)trifluoromethoxylation of alkyne derivatives, including haloalkynes, alkynyl esters, and alkynyl sulfones. Its synthetic potency is further highlighted in the high-yielding nucleophilic trifluoromethoxylation of alkyl triflates/bromides and primary/secondary alcohols (Lu et al., 2021).

Transition Metal-Catalyzed Reactions

Nonafluorobutanesulfonates are cost-effective intermediates for transition metal-catalyzed reactions, offering many advantages over commonly used triflates. Their application in metal-catalyzed processes such as Heck, Suzuki, Sonogashira, Stille, Negishi couplings, or amination reactions demonstrates their utility in both laboratory and industrial scale organic synthesis. The advantages of nonaflates over triflates in these reactions are significant, indicating their potential for broader applications (Hoegermeier & Reissig, 2009).

Ionic Liquid Applications

Ionic liquids containing nonafluorobutanesulfonate anions exhibit remarkable properties like high ionic conductivity and stability, making them suitable for various applications, including electrochemical devices and fuel cells. The study of these ionic liquids in combination with common cations like 1-ethyl-3-methylimidazolium reveals their potential for enhancing the performance of devices requiring high ionic conductivity and stability at elevated temperatures (Gouveia et al., 2017).

Diazo Transfer and Azide Synthesis

Nonafluorobutanesulfonyl azide has emerged as an efficient, shelf-stable, and cost-effective diazo transfer reagent for synthesizing azides from primary amines. It facilitates one-pot regioselective synthesis of 1,2,3-triazoles from primary amines through sequential diazo transfer and azide-alkyne 1,3-dipolar cycloaddition processes. This method offers a convenient and versatile approach for azide synthesis, which is fundamental in organic synthesis and material science (Suárez et al., 2010).

Gel Polymer Electrolytes for Lithium-ion Batteries

The use of nonafluorobutanesulfonate-based ionic liquids in gel polymer electrolytes demonstrates significant advancements in lithium-ion battery technology. These electrolytes, incorporating lithium nonafluorobutanesulfonate, show high ionic conductivity and excellent cycling performance, indicating their potential to enhance the efficiency and durability of rechargeable lithium-ion batteries (Karuppasamy et al., 2016).

安全和危害

属性

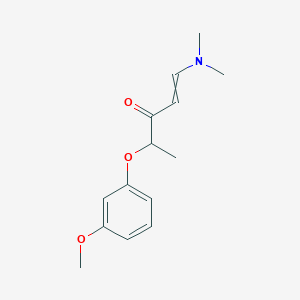

IUPAC Name |

2,2,2-trifluoroethyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F12O3S/c7-2(8,9)1-21-22(19,20)6(17,18)4(12,13)3(10,11)5(14,15)16/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGYBFLEIPDFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380390 | |

| Record name | 2,2,2-Trifluoroethyl perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroethyl Nonafluorobutanesulfonate | |

CAS RN |

79963-95-4 | |

| Record name | 2,2,2-Trifluoroethyl perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoroethyl perfluorobutylsulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)